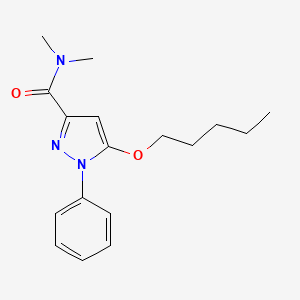1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-(pentyloxy)-1-phenyl-
CAS No.: 55227-81-1
Cat. No.: VC18667111
Molecular Formula: C17H23N3O2
Molecular Weight: 301.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 55227-81-1 |
|---|---|
| Molecular Formula | C17H23N3O2 |
| Molecular Weight | 301.4 g/mol |
| IUPAC Name | N,N-dimethyl-5-pentoxy-1-phenylpyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C17H23N3O2/c1-4-5-9-12-22-16-13-15(17(21)19(2)3)18-20(16)14-10-7-6-8-11-14/h6-8,10-11,13H,4-5,9,12H2,1-3H3 |
| Standard InChI Key | OGBLRSUWNPZVTI-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCOC1=CC(=NN1C2=CC=CC=C2)C(=O)N(C)C |
Introduction
Structural and Molecular Characteristics
Core Molecular Architecture
The compound features a pyrazole ring substituted at the 1-position with a phenyl group, at the 3-position with a dimethylcarboxamide moiety, and at the 5-position with a pentyloxy chain. The molecular formula is C₁₆H₂₁N₃O₂, with a calculated molecular weight of 287.36 g/mol . The SMILES notation (CCCCCOC1=CC(=NN1C2=CC=CC=C2)C(=O)N(C)C) and InChIKey (JIXDQOGBKZMWHQ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical configuration .
The pentyloxy group introduces a lipophilic character, while the carboxamide moiety contributes hydrogen-bonding capacity, creating a bifunctional profile that may enhance membrane permeability and target binding. Comparative analysis with simpler pyrazole derivatives, such as N-phenyl-1H-pyrazole-3-carboxamide (CID 680935), highlights the role of the pentyloxy chain in modulating solubility and steric interactions .
Spectroscopic and Computational Data
Predicted collision cross-section (CCS) values for various adducts, derived from ion mobility spectrometry, offer insights into its gas-phase behavior. For instance, the [M+H]+ ion exhibits a CCS of 164.1 Ų, while the [M+Na]+ adduct measures 175.7 Ų . These metrics are critical for mass spectrometry-based identification in complex matrices.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 274.15502 | 164.1 |
| [M+Na]+ | 296.13696 | 175.7 |
| [M+NH₄]+ | 291.18156 | 170.7 |
| [M-H]- | 272.14046 | 166.7 |
Table 1: Predicted collision cross-sections for major adducts of 1H-pyrazole-3-carboxamide, N,N-dimethyl-5-(pentyloxy)-1-phenyl- .
Synthesis and Derivative Formation
Derivative Optimization
Structural analogs demonstrate the impact of substituent modification on physicochemical properties. For example:
| Compound Name | Alkoxy Chain | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|
| N,N-Dimethyl-5-methoxy-1-phenyl-1H-pyrazole-3-carboxamide | Methoxy | 245.27 | Enhanced solubility in polar solvents |
| N,N-Dimethyl-5-butoxy-1-phenyl-1H-pyrazole-3-carboxamide | Butoxy | 273.34 | Balanced lipophilicity |
| Target Compound | Pentyloxy | 287.36 | Optimal membrane permeability |
Table 2: Comparative analysis of alkoxy-substituted pyrazole carboxamides .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The pentyloxy chain confers moderate lipophilicity (calculated logP ≈ 3.2), suggesting favorable absorption in gastrointestinal and blood-brain barrier penetration. Aqueous solubility is limited (<1 mg/mL at pH 7.4), necessitating formulation strategies such as salt formation or nanoemulsion .
Metabolic Stability
In silico predictions using cytochrome P450 binding models indicate susceptibility to oxidation at the pentyloxy chain’s terminal methyl group, potentially generating carboxylic acid metabolites. Co-administration with CYP3A4 inhibitors may prolong systemic exposure .
Industrial and Research Applications
Pharmaceutical Development
The compound’s bifunctional solubility profile positions it as a lead candidate for:
-
CNS-targeted therapies: Potential use in neurodegenerative disorders due to predicted blood-brain barrier penetration.
-
Oncology: Combinatorial regimens with DNA-damaging agents to exploit synthetic lethality.
Agricultural Chemistry
Pyrazole derivatives are employed as herbicides and fungicides. The pentyloxy chain may enhance soil adhesion, prolonging bioactivity against phytopathogens like Fusarium graminearum.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume